Cas no 1387619-79-5 (4-Piperidinecarbonitrile, 3,3-dimethyl-)

4-Piperidinecarbonitrile, 3,3-dimethyl- is a specialized organic compound featuring a piperidine backbone substituted with a nitrile group and two methyl groups at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitrile functionality offers versatility for further derivatization, while the steric hindrance from the dimethyl groups can influence selectivity in reactions. Its stability under standard conditions ensures ease of handling and storage. The compound is particularly useful in the development of bioactive molecules, where its rigid framework can enhance binding affinity or modulate physicochemical properties. Suitable for research and industrial applications requiring high-purity intermediates.
4-Piperidinecarbonitrile, 3,3-dimethyl- structure
1387619-79-5 structure
Product Name:4-Piperidinecarbonitrile, 3,3-dimethyl-
CAS No:1387619-79-5
MF:C8H14N2
MW:138.210161685944
MDL:MFCD28654801
CID:5100241
Update Time:2025-08-02

4-Piperidinecarbonitrile, 3,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarbonitrile, 3,3-dimethyl-
    • 3,3-dimethylpiperidine-4-carbonitrile
    • MDL: MFCD28654801
    • Inchi: 1S/C8H14N2/c1-8(2)6-10-4-3-7(8)5-9/h7,10H,3-4,6H2,1-2H3
    • InChI Key: PGQPQVOGINMCJL-UHFFFAOYSA-N
    • SMILES: N1CCC(C#N)C(C)(C)C1

4-Piperidinecarbonitrile, 3,3-dimethyl- Pricemore >>

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Additional information on 4-Piperidinecarbonitrile, 3,3-dimethyl-

Introduction to 4-Piperidinecarbonitrile, 3,3-dimethyl- (CAS No. 1387619-79-5)

4-Piperidinecarbonitrile, 3,3-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 1387619-79-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a nitrile group at the 4-position and two methyl groups at the 3-position imparts unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The structure of 4-Piperidinecarbonitrile, 3,3-dimethyl- features a highly versatile framework that allows for further functionalization, making it a preferred building block in drug discovery programs. The nitrile group (-CN) is particularly reactive and can undergo various transformations such as hydrolysis to carboxylic acids, reduction to amides, or condensation reactions to form cyclic structures. These reactivity patterns are exploited in synthetic chemistry to create more complex molecules with desired pharmacological properties.

In recent years, there has been a surge in research focused on developing novel treatments for neurological and infectious diseases. Piperidine derivatives have emerged as a crucial class of compounds due to their ability to interact with biological targets such as enzymes and receptors. Specifically, 4-Piperidinecarbonitrile, 3,3-dimethyl- has been investigated for its potential applications in the synthesis of kinase inhibitors and antiviral agents. Its rigid piperidine core provides structural stability, while the nitrile group offers opportunities for further derivatization to enhance binding affinity and selectivity.

One of the most compelling aspects of 4-Piperidinecarbonitrile, 3,3-dimethyl- is its role as a precursor in the development of small-molecule drugs. For instance, researchers have leveraged this compound to synthesize analogs targeting protein-protein interactions involved in cancer progression. The dimethyl substitution at the 3-position enhances lipophilicity, which is often critical for membrane permeability and oral bioavailability. Such structural features are meticulously designed to optimize pharmacokinetic profiles while minimizing off-target effects.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. Piperidine derivatives, including 4-Piperidinecarbonitrile, 3,3-dimethyl-, are integral to this trend due to their prevalence in approved drugs and their demonstrated efficacy in modulating biological pathways. Recent studies have highlighted its utility in generating novel scaffolds for antipsychotic and antidepressant medications. The ability to fine-tune electronic and steric properties through strategic functionalization makes this compound indispensable in medicinal chemistry.

Advances in computational chemistry have further accelerated the exploration of 4-Piperidinecarbonitrile, 3,3-dimethyl-'s potential. Molecular modeling techniques allow researchers to predict binding interactions with target proteins with high accuracy. This has enabled the rapid design of optimized derivatives with improved pharmacological profiles. For example, virtual screening campaigns have identified promising candidates for further experimental validation based on their predicted binding affinities and metabolic stability.

The synthesis of 4-Piperidinecarbonitrile, 3,3-dimethyl- typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidines followed by cyanation protocols. Recent innovations in catalytic methods have improved yields and reduced byproduct formation, making large-scale production more feasible. These advancements underscore the compound's significance as an industrial chemical intermediate.

In addition to its pharmaceutical applications, 4-Piperidinecarbonitrile, 3,3-dimethyl- has found utility in materials science research. Its ability to form coordination complexes with transition metals has been explored for catalytic applications. The nitrile group acts as a ligand anchor, facilitating metal binding while maintaining structural integrity under harsh reaction conditions. Such findings open new avenues for interdisciplinary research combining organic synthesis with material science.

The regulatory landscape for novel chemical entities like 4-Piperidinecarbonitrile, 3,3-dimethyl- is continually evolving to ensure safety and efficacy before clinical translation. Compliance with Good Manufacturing Practices (GMP) is essential for industrial-scale production intended for therapeutic use. Collaborative efforts between academia and industry are critical to streamline these processes while maintaining high standards of quality control.

Future directions in research may focus on expanding the chemical space accessible through derivatives of 4-Piperidinecarbonitrile, 3,3-dimethyl-. Exploration of different substitution patterns or incorporation into larger molecular frameworks could yield novel therapeutics with unique mechanisms of action. As computational tools become more sophisticated and synthetic methodologies evolve,the potential applications for this versatile intermediate will undoubtedly continue to grow.

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